Tripelennamine
Overview
Description
Tripelennamine is a first-generation antihistamine that is used primarily to treat allergic reactions such as hay fever, rhinitis, and urticaria. It was first patented in 1946 by Carl Djerassi and colleagues at CIBA in New Jersey. The compound is known for its antipruritic properties and is also used in the treatment of asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripelennamine can be synthesized through a multi-step process involving the reaction of 2-chloropyridine with benzylamine, followed by the reaction with dimethylamine. The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
In industrial settings, this compound is produced by reacting 2-chloropyridine with benzylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with dimethylamine to produce this compound. The product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Tripelennamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Tripelennamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its effects on histamine receptors and its role in allergic reactions.
Medicine: Used in the development of antihistamine drugs and studied for its potential use in treating other conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action
Tripelennamine exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms such as itching, swelling, and redness. The compound also acts as a weak serotonin-norepinephrine-dopamine reuptake inhibitor, which may contribute to its overall effects .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar uses but more pronounced sedative effects.
Chlorpheniramine: Similar antihistamine properties but with a longer duration of action.
Promethazine: Used for similar indications but has stronger sedative and antiemetic properties.
Uniqueness
Tripelennamine is unique in its relatively low sedative action compared to other first-generation antihistamines. It also has a distinct chemical structure that allows it to act as a weak serotonin-norepinephrine-dopamine reuptake inhibitor, which is not commonly seen in other antihistamines .
Properties
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLGIAIHIAPJJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 | |
Record name | TRIPELENAMINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
154-69-8 (mono-hydrochloride), 22306-05-4 (hydrochloride), 58044-99-8 (maleate (1:1)), 6138-56-3 (citrate (1:1)) | |
Record name | Tripelennamine [INN:BAN] | |
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DSSTOX Substance ID |
DTXSID8023717 | |
Record name | Tripelennamine | |
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Molecular Weight |
255.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tripelenamine is an oily liquid with an amine odor. (NTP, 1992), Solid | |
Record name | TRIPELENAMINE | |
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Record name | Tripelennamine | |
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Boiling Point |
365 to 374 °F at 1.7 mmHg (NTP, 1992), 19.3-20.5 °C @ 5 mm Hg | |
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Solubility |
Very soluble (NTP, 1992), 1 G DISSOLVES IN: 0.77 ML WATER, 6 ML ALCOHOL, 6 ML CHLOROFORM, ABOUT 350 ML ACETONE; PRACTICALLY INSOL IN BENZENE, ETHER, ETHYL ACETATE /HYDROCHLORIDE/, MISCIBLE WITH WATER, 2.84e+00 g/L | |
Record name | TRIPELENAMINE | |
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Mechanism of Action |
Tripelennamine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/, Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/ | |
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Color/Form |
YELLOW OIL | |
CAS No. |
91-81-6 | |
Record name | TRIPELENAMINE | |
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Record name | TRIPELENNAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tripelennamine exert its antihistaminic effects?
A1: this compound acts as a competitive antagonist at the histamine H1 receptor. [, ] This means it binds to the H1 receptor, blocking histamine from binding and triggering downstream effects like smooth muscle contraction and vasodilation. [, , ]
Q2: Does this compound interact with other receptor systems?
A2: While primarily known for its H1 receptor antagonism, studies suggest potential interactions with opiate receptors. [, ] Some studies even propose a potential for abuse, particularly in combination with opioids like pentazocine. [, , ] Further research is needed to fully understand these interactions.
Q3: Can this compound affect the sympathetic nervous system?
A3: this compound can indirectly influence the sympathetic nervous system. By inhibiting norepinephrine reuptake at nerve endings, it increases norepinephrine availability in the synaptic cleft. [, ] This can lead to potentiation of norepinephrine's effects on blood pressure and heart rate. [, , ]
Q4: How is this compound metabolized in the body?
A4: this compound undergoes extensive metabolism, primarily in the liver. [, ] Key metabolic pathways include N-demethylation, aromatic hydroxylation, and conjugation with glucuronic acid. [, , ]
Q5: What are the major metabolites of this compound identified in humans?
A5: Major metabolites identified include N-oxide of this compound, a quaternary ammonium N-glucuronide conjugate, and the O-glucuronide of hydroxythis compound. [, ]
Q6: Does phenobarbital pretreatment affect this compound elimination?
A6: Yes, phenobarbital pretreatment has been shown to accelerate the elimination of this compound and its metabolites. []
Q7: Does this compound interact with other drugs?
A7: this compound has shown interactions with various drugs. It can potentiate the effects of opioids like pentazocine, possibly contributing to their abuse potential. [, , ] It can also antagonize the actions of tyramine and bretylium, likely through a mechanism involving norepinephrine release and uptake. []
Q8: How does this compound influence pentazocine's effects?
A8: While this compound alone does not seem to suppress opiate withdrawal symptoms, it appears to enhance the euphoric effects of pentazocine and potentially reduce its dysphoric effects at higher doses. [, , ] This interaction might contribute to the abuse liability of the drug combination.
Q9: What are some known toxic effects of this compound?
A9: this compound can cause various adverse effects, particularly at high doses or with prolonged use. These can include drowsiness, dizziness, dry mouth, and gastrointestinal upset. [, ] In more severe cases, seizures, cardiovascular complications, and even death have been reported. [, , ]
Q10: Is there a risk of developing tolerance or dependence with this compound?
A10: While primarily known for its antihistaminic properties, there is evidence suggesting a potential for abuse and dependence with this compound, particularly when used in combination with opioids. [, , ]
Q11: Has this compound been investigated for applications beyond its antihistaminic properties?
A11: this compound's effects extend beyond histamine antagonism. Studies have investigated its potential role in influencing calcium utilization in smooth muscle contraction, [] modulating phospholipid metabolism in the brain, [] and its interaction with histamine receptors in various physiological processes. [, ]
Q12: Are there any specific bacterial strains resistant to this compound?
A12: Interestingly, certain Pseudomonas aeruginosa strains, particularly serotype O11 isolated from drug addicts, show resistance to the inhibitory effects of this compound. [] This finding suggests a potential link between drug abuse and the emergence of resistant bacterial infections.
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